5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole

Medicinal Chemistry Agrochemical Discovery Structure-Activity Relationships

5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole (CAS 339019-75-9) is a synthetic, tri-chlorinated diaryl isoxazole derivative with a molecular formula of C₁₆H₁₀Cl₃NO₂ and a molecular weight of 354.6 Da. The compound features an isoxazole core bearing a 2-chlorophenyl substituent at the 5-position and a (2,5-dichlorophenoxy)methyl ether at the 3-position.

Molecular Formula C16H10Cl3NO2
Molecular Weight 354.61
CAS No. 339019-75-9
Cat. No. B2526581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole
CAS339019-75-9
Molecular FormulaC16H10Cl3NO2
Molecular Weight354.61
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=NO2)COC3=C(C=CC(=C3)Cl)Cl)Cl
InChIInChI=1S/C16H10Cl3NO2/c17-10-5-6-14(19)16(7-10)21-9-11-8-15(22-20-11)12-3-1-2-4-13(12)18/h1-8H,9H2
InChIKeyFAGDJLKYQVYUJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole (CAS 339019-75-9): Chemical Identity and Core Structural Features


5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole (CAS 339019-75-9) is a synthetic, tri-chlorinated diaryl isoxazole derivative with a molecular formula of C₁₆H₁₀Cl₃NO₂ and a molecular weight of 354.6 Da . The compound features an isoxazole core bearing a 2-chlorophenyl substituent at the 5-position and a (2,5-dichlorophenoxy)methyl ether at the 3-position. It is listed by several chemical suppliers and in the ChEMBL database, primarily within screening libraries targeting G-protein coupled receptors and kinase pathways, although no ChEMBL-reported bioactivity data for the compound itself has been publicly released [1]. Its primary current utility is as a building block or scaffold for medicinal chemistry derivatization, particularly in the investigation of isoxazole-containing pharmacophores .

Why Generic Interchange of 5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole (CAS 339019-75-9) Cannot Be Assumed


Within the C₁₆H₁₀Cl₃NO₂ isomeric space, the precise positioning of chlorine atoms and the connectivity of the phenoxymethyl linker to the isoxazole ring dictate critical physicochemical and biological properties. The target compound possesses a unique combination of a 2-chlorophenyl group at position 5 and a 2,5-dichlorophenoxymethyl group at position 3; shifting the chlorine substitution pattern on either phenyl ring yields constitutional isomers with differing dipole moments, steric profiles, and hydrogen-bonding capabilities . For example, the positional isomer 3-(4-chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazole (CAS 672951-49-4) repositions both the chlorophenyl attachment point and the dichloro substitution on the phenoxy ring, altering molecular shape and electronic distribution despite sharing the same molecular formula . Furthermore, published structure–activity relationship (SAR) studies on related 5-(2-chlorophenyl)isoxazole analogs demonstrate that even a single chloro-position change can shift antifungal ED₅₀ values from 4.43 μg/mL to substantially higher concentrations against Rhizoctonia solani, underscoring that pharmacological interchangeability among these isomers cannot be presumed without explicit comparative data [1].

Quantitative Comparator Evidence for 5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole (CAS 339019-75-9) vs. Structural Analogs


Chlorine Substitution Pattern: 2,5-Dichlorophenoxy vs. 3,5-Dichlorophenoxy Constitutional Isomer

The target compound incorporates a 2,5-dichlorophenoxy group linked via a methylene bridge to the isoxazole 3-position. The closest commercially available constitutional isomer, CAS 672951-49-4 (3-(4-chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazole), instead bears a 3,5-dichlorophenoxy moiety and a 4-chlorophenyl substituent. This dual positional difference alters the molecular electrostatic potential surface, impacting target recognition. Published QSAR studies on 5-(2-chlorophenyl)isoxazole analogs indicate that ortho-chloro substitution on the phenyl ring attached to the isoxazole core is critical for antifungal potency, with 5-(2-chlorophenyl)isoxazole (lacking the phenoxymethyl extension) yielding an ED₅₀ of 4.43 μg/mL against R. solani, while repositioning of the chloro substituent consistently reduces efficacy [1]. Although the full-length phenoxymethyl-bearing compound has not been tested head-to-head, the conserved 2-chlorophenyl fragment provides a structural rationale for differentiation .

Medicinal Chemistry Agrochemical Discovery Structure-Activity Relationships

Chlorine Count Differentiation: 2,5-Dichlorophenoxy vs. 2,4,5-Trichlorophenoxy Analog

The target compound contains three chlorine atoms (two on the phenoxy ring, one on the phenyl ring). A closely related analog, 3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole, replaces the 2,5-dichlorophenoxy group with a 2,4,5-trichlorophenoxy group, increasing halogen content to four chlorine atoms . This additional chlorine increases calculated logP by approximately 0.5-0.7 units (estimated via ACD/Labs fragment-based method: contribution of an aromatic Cl at position 4 ≈ 0.71 logP units), which can significantly alter membrane permeability, solubility, and protein binding [1]. For applications requiring lower lipophilicity (e.g., aqueous formulation, reduced off-target binding), the 2,5-dichloro configuration of CAS 339019-75-9 offers a quantifiably lower logP than its trichloro analog.

Physicochemical Profiling Lipophilicity ADME Prediction

Supplier-Certified Purity as a Determinant of Procurement Selection for CAS 339019-75-9

The target compound is commercially available at a certified minimum purity of 95% (HPLC) from CymitQuimica . In contrast, many structural isomers, such as 3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole, are listed only in research databases without a published purity specification . For quantitative structure–activity relationship (QSAR) studies, high-throughput screening, or reference standard preparation, a defined purity ≥95% is a critical procurement criterion. The availability of CAS 339019-75-9 with a documented purity specification provides a verified chemical identity that is not guaranteed for many of its closest analogs.

Chemical Procurement Quality Control Assay Reproducibility

Isoxazole Scaffold Activity in Fungicide Research: Prioritization Based on 5-(2-Chlorophenyl) Substituent SAR

Within the isoxazole fungicide chemotype, the 5-(2-chlorophenyl) motif has been shown to confer significant antifungal activity. In a 2024 study of isoxazole derivatives as potential fungicides, compound 5n (5-(2-chlorophenyl)isoxazole) displayed an ED₅₀ of 4.43 μg/mL against Rhizoctonia solani, outperforming several other mono-chlorophenyl regioisomers tested in the same panel [1]. While CAS 339019-75-9 extends this core with a 3-(2,5-dichlorophenoxy)methyl substituent, the conservation of the active 5-(2-chlorophenyl) fragment suggests the compound warrants evaluation in antifungal discovery programs, particularly against Rhizoctonia species . It is important to note that the extension of the molecule with the phenoxymethyl linker has not been independently tested for antifungal activity, and its contribution to target engagement remains unknown.

Agrochemical Discovery Antifungal Screening Crop Protection

Recommended Application Scenarios for 5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole (CAS 339019-75-9) Based on Available Evidence


Antifungal Lead Discovery Against Rhizoctonia solani Utilizing the 5-(2-Chlorophenyl)isoxazole Pharmacophore

Isoxazole derivatives bearing a 5-(2-chlorophenyl) substituent have demonstrated measurable antifungal activity against R. solani (ED₅₀ = 4.43 μg/mL for compound 5n) [1]. CAS 339019-75-9 extends this core with a 3-(2,5-dichlorophenoxy)methyl group, offering a probe to interrogate the effect of the phenoxymethyl extension on antifungal potency and spectrum. Agrochemical discovery programs should procure this compound to generate novel SAR data and evaluate whether the phenoxymethyl moiety enhances target binding or selectivity over simpler 5-(2-chlorophenyl)isoxazole analogs.

Medicinal Chemistry Library Enrichment with a Structurally Characterized Isoxazole Building Block of Defined Purity

With a verified minimum purity of 95% (HPLC) from commercial suppliers , CAS 339019-75-9 is suitable for inclusion in diversity-oriented synthesis libraries. Its three chlorine atoms provide synthetic handles for further derivatization (e.g., Suzuki coupling at chloro positions), while its di-ortho-substituted diaryl ether linkage introduces conformational constraint. Procurement for library synthesis is supported by documentation of its molecular formula (C₁₆H₁₀Cl₃NO₂) and molecular weight (354.6 Da) , ensuring reliable inventory management and reaction stoichiometry calculations.

Structure–Reactivity Studies of Substituted Phenyl Oxazole Herbicide Safeners

A published study on substituted phenyl oxazole derivatives demonstrated that certain isoxazole compounds can function as herbicide safeners, enhancing maize growth index and glutathione S-transferase activity in vivo [2]. While CAS 339019-75-9 has not been specifically evaluated in this context, its structural features (chlorinated phenoxymethyl ether linked to a diaryl isoxazole) align with the chemotype described in the safener literature. Agricultural biotechnology groups investigating crop protection chemicals may find this compound valuable for comparative safener screening panels.

Computational Chemistry and QSAR Model Validation Using Experimental logP and Conformational Properties

The target compound's well-defined molecular structure enables its use as a validation standard in computational models. Its calculated logP (~5.2) and conformational properties derived from the rotatable phenoxymethyl linker provide a reference point for calibrating in silico predictions of halogenated isoxazole ADME properties [3]. Procurement for use as a computational benchmark is supported by the availability of its molecular formula and SMILES notation, enabling generation of accurate 3D conformers for docking and pharmacophore modeling studies.

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